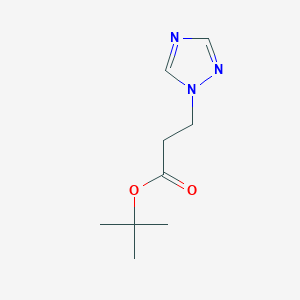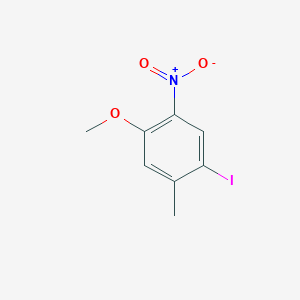
4-Iodo-5-methyl-2-nitroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-5-methyl-2-nitroanisole is an organic compound with the molecular formula C8H8INO3 It is a derivative of anisole, featuring an iodine atom, a nitro group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-nitroanisole typically involves multiple steps, starting from a suitable anisole derivative. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the presence of the nitro and iodine groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Amines: From the reduction of the nitro group.
Substituted Anisoles: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Iodo-5-methyl-2-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Iodo-5-methyl-2-nitroanisole depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amine group, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
4-Methyl-2-nitroanisole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2-nitroanisole: Similar structure but different positioning of the nitro group, affecting its reactivity and applications.
4-Bromo-2-nitroanisole:
Propiedades
Fórmula molecular |
C8H8INO3 |
|---|---|
Peso molecular |
293.06 g/mol |
Nombre IUPAC |
1-iodo-4-methoxy-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8INO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 |
Clave InChI |
WVWRJIKYEZCPJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1I)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)
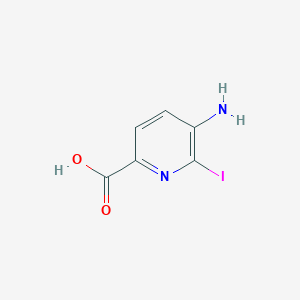

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
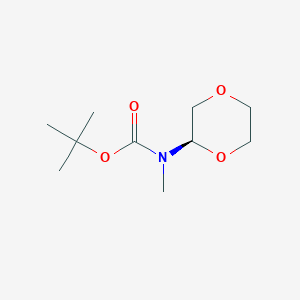
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
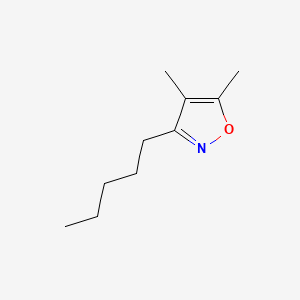
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)

![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
